Orthogonal Bifunctionality vs. Sequential Assembly: Enabling a Two-Step, One-Pot Functionalization Sequence
This compound uniquely enables a two-step functionalization sequence—Boc-deprotection followed by SuFEx ligation—without intermediate purification, a process not directly replicable by its single-function analogs. In contrast, achieving the same outcome using N-Boc-piperazine (CAS 57260-71-6) requires a separate sulfonylation step that introduces a less stable sulfonyl chloride, where hydrolysis can reduce yields by up to 15–20% under typical conditions [1]. The class of N-sulfamoyl fluorides, to which this compound belongs, demonstrates superior stability compared to their sulfonyl chloride counterparts, enabling a broader scope of nucleophiles in subsequent transformations [2].
| Evidence Dimension | Synthetic step economy and reactive handle orthogonality |
|---|---|
| Target Compound Data | Two orthogonal reactive groups (Boc and SO2F) in one molecule; known class stability profile of sulfamoyl fluorides allows for sequential, high-yielding transformations |
| Comparator Or Baseline | N-Boc-piperazine (lacks SO2F handle) or 4-(chlorosulfonyl)piperidine (SO2Cl prone to hydrolysis, adding synthetic steps/complexity) |
| Quantified Difference | Qualitative advantage: avoids a separate, lower-yielding sulfonylation step; class-level hydrolytic stability difference compared to sulfonyl chlorides can preserve >15% mole yield in multi-step sequences [1] |
| Conditions | General synthetic organic chemistry context; specific literature examples of SuFEx hubs enabling iterative transformations |
Why This Matters
For procurement, this dual-functionality translates to a single reagent that can streamline synthetic routes, reducing costs and time associated with multi-step, multi-reagent protocols.
- [1] Synthetic strategies for fluorosulfonylated compounds: application to click chemistry reactions, Catalysis Science & Technology, 2023, 13, 2597-2617. DOI: 10.1039/d2cy01930j View Source
- [2] Dong, J. et al., Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry, Angewandte Chemie International Edition, 2014, 53, 9430-9448. DOI: 10.1002/anie.201309399 View Source
